1-[1-(4-Methoxyphenyl)cyclopropyl]ethan-1-ol
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Overview
Description
1-[1-(4-Methoxyphenyl)cyclopropyl]ethan-1-ol is an organic compound with the molecular formula C12H16O2 It is characterized by a cyclopropyl group attached to an ethan-1-ol moiety, with a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Methoxyphenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, such as 4-methoxyphenylacetone, followed by reduction. One common method involves the reaction of 4-methoxyphenylacetone with a cyclopropylating agent like diazomethane under acidic conditions to form the cyclopropyl ketone intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired ethan-1-ol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Methoxyphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Further reduction can lead to the formation of cyclopropylmethanol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for methoxy group substitution.
Major Products Formed
Oxidation: 1-[1-(4-Methoxyphenyl)cyclopropyl]ethanone or 1-[1-(4-Methoxyphenyl)cyclopropyl]ethanoic acid.
Reduction: 1-[1-(4-Methoxyphenyl)cyclopropyl]methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
1-[1-(4-Methoxyphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(4-Methoxyphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may confer unique binding properties, enhancing the compound’s affinity for certain biological targets. The methoxy group can also influence the compound’s pharmacokinetics and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-ol
- 1-[1-(4-Methoxyphenyl)cyclopropyl]ethanone
- 1-[1-(4-Methoxyphenyl)cyclopropyl]methanol
Uniqueness
1-[1-(4-Methoxyphenyl)cyclopropyl]ethan-1-ol is unique due to the presence of both a cyclopropyl group and a methoxyphenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-[1-(4-methoxyphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C12H16O2/c1-9(13)12(7-8-12)10-3-5-11(14-2)6-4-10/h3-6,9,13H,7-8H2,1-2H3 |
InChI Key |
DFWSPIZZHQPJPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
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